(1R,2S)-2-methylcyclohexane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-methylcyclohexane-1-carboxylic acid is a chiral compound with a specific three-dimensional arrangement of atoms. The compound’s structure includes a cyclohexane ring with a carboxylic acid group and a methyl group attached to it. The (1R,2S) notation indicates the specific configuration of the chiral centers in the molecule, which is crucial for its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-methylcyclohexane-1-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry. For example, the alkylation of glycine equivalents with electrophiles followed by cyclization can be used to prepare this compound . Another method involves the use of chiral nickel (II) complexes of glycine Schiff bases, which undergo alkylation and cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-methylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl group or the hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1R,2S)-2-methylcyclohexane-1-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereospecific biological processes.
Medicine: It can be used in the development of pharmaceuticals, particularly those requiring specific stereochemistry for efficacy.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (1R,2S)-2-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and activity. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-methylcyclohexane-1-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.
Cyclohexane-1-carboxylic acid: A similar compound without the methyl group.
2-methylcyclohexane-1-carboxylic acid: A similar compound without specific stereochemistry.
Uniqueness
(1R,2S)-2-methylcyclohexane-1-carboxylic acid is unique due to its specific (1R,2S) configuration, which imparts distinct chemical and biological properties. This stereochemistry is crucial for its interactions with chiral environments, such as biological systems, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C8H14O2 |
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Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1R,2S)-2-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m0/s1 |
InChI Key |
VSKXJRZPVDLHFY-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CCCC[C@H]1C(=O)O |
Canonical SMILES |
CC1CCCCC1C(=O)O |
Origin of Product |
United States |
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